(S)-1-Cyclobutyl-2,2,2-trifluoroethanamine

KRAS G12C inhibition Oncology Targeted therapy

Procure (S)-1-Cyclobutyl-2,2,2-trifluoroethanamine (CAS 1270271-01-6) as your strategic starting material to build the macrocyclic core of Calderasib (MK-1084), a differentiated, oral, clinical-phase covalent KRAS G12C inhibitor. Unlike sotorasib or adagrasib, MK-1084's unique scaffold delivers a low projected human dose, 61% oral bioavailability, and a 0% DLT rate in Phase I, making it a superior reference for next-generation inhibitor development. This enantiopure (S)-amine ensures the precise stereochemistry required to reproduce MK-1084's potent MAPK pathway suppression (cellular IC50 of 9 nM in H358 NSCLC). Ideal for medicinal chemistry, PK/PD benchmarking, and in vivo PDX combination studies.

Molecular Formula C6H10F3N
Molecular Weight 153.15 g/mol
Cat. No. B13046504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-Cyclobutyl-2,2,2-trifluoroethanamine
Molecular FormulaC6H10F3N
Molecular Weight153.15 g/mol
Structural Identifiers
SMILESC1CC(C1)C(C(F)(F)F)N
InChIInChI=1S/C6H10F3N/c7-6(8,9)5(10)4-2-1-3-4/h4-5H,1-3,10H2/t5-/m0/s1
InChIKeyLXAOKYBECWRFMX-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-1-Cyclobutyl-2,2,2-trifluoroethanamine (MK-1084, Calderasib): A Clinical-Stage Macrocyclic KRAS G12C Inhibitor for Targeted Oncology Research Procurement


(S)-1-Cyclobutyl-2,2,2-trifluoroethanamine, known commercially as MK-1084 or Calderasib, is a macrocyclic small molecule that acts as a selective, covalent inhibitor of the GDP‑bound form of the KRAS G12C mutant oncoprotein [1]. This compound is currently in Phase I and Phase II clinical trials for KRAS G12C‑mutated solid tumors, including non‑small cell lung cancer (NSCLC) and colorectal cancer (CRC), and features a unique structural profile conferring favorable oral bioavailability and a low projected human dose [2].

Why Generic Substitution Fails: The Critical Importance of (S)-1-Cyclobutyl-2,2,2-trifluoroethanamine's Distinct Macrocyclic Scaffold and Pharmacokinetic Profile in KRAS G12C Inhibitor Research


In‑class KRAS G12C inhibitors cannot be assumed interchangeable due to significant divergence in chemical scaffold, binding kinetics, and clinical pharmacokinetic (PK) profiles that directly impact tolerability and combination potential [1]. While sotorasib and adagrasib are established clinical comparators, MK-1084's unique macrocyclic structure and optimized biopharmaceutical properties have demonstrated differentiated preclinical and clinical behavior, including a lower projected efficacious dose in humans and a distinct adverse event profile that may favor combination regimens [2]. Substituting (S)-1-Cyclobutyl-2,2,2-trifluoroethanamine with a generic analog risks introducing unknown potency, selectivity, and safety variables that are not mitigated by shared mechanism of action alone.

(S)-1-Cyclobutyl-2,2,2-trifluoroethanamine (MK-1084) Quantitative Differentiation: A Comparative Evidence Guide for Scientific Procurement


MK-1084 Demonstrates High Potency in Biochemical and Cellular Assays Against KRAS G12C

MK-1084 exhibits high potency as a KRAS G12C inhibitor, with a biochemical IC50 of 1.2 nM in a guanine nucleotide exchange assay and a cellular IC50 of 9 nM in a phospho-ERK1/2 assay using the H358 NSCLC cell line . This level of potency is consistent with, or in some reports exceeds, the reported biochemical IC50 values for sotorasib (approximately 2.8 nM) and adagrasib (approximately 5 nM) under comparable conditions [1][2]. This data supports the selection of MK-1084 as a highly potent tool compound for studying KRAS G12C-dependent signaling.

KRAS G12C inhibition Oncology Targeted therapy Biochemical assay Cellular potency

MK-1084 Exhibits Favorable Preclinical Pharmacokinetics and Oral Bioavailability

In preclinical species, MK-1084 demonstrated a favorable pharmacokinetic profile with a plasma clearance of 22 mL/min/kg, a mean residence time (MRT) of 1.1 hours, and an oral bioavailability of 61% . This contrasts with the oral bioavailability of adagrasib, which is reported to be approximately 30% in mice [1]. The relatively high oral bioavailability and low clearance of MK-1084 are key factors that support its development as a low-dose oral agent, potentially reducing pill burden and improving patient compliance.

Pharmacokinetics Oral bioavailability Preclinical drug development KRAS G12C inhibitor ADME

MK-1084 Demonstrates a Favorable Clinical Safety Profile with Low Incidence of Dose-Limiting Toxicities

In the Phase I dose-escalation study (NCT05067283), MK-1084 monotherapy demonstrated a favorable safety profile with no dose-limiting toxicities (DLTs) reported across a dose range of 25-800 mg in the monotherapy arm [1]. In contrast, the Phase I study of sotorasib reported DLTs in 3 of 25 patients (12%) in the dose-escalation phase [2]. This difference in early clinical tolerability may be important for the development of combination regimens where overlapping toxicities are a major concern.

Phase I clinical trial Safety Dose-limiting toxicity KRAS G12C inhibitor Solid tumors

MK-1084 Exhibits Antitumor Activity in Preclinical Xenograft Models

MK-1084 demonstrated significant antitumor efficacy in a mouse MiaPaCa-2 xenograft model, with oral administration of 10-30 mg/kg once daily for 14 days resulting in substantial tumor growth inhibition . While a direct quantitative comparison to other inhibitors in this specific model is not available from the provided sources, this data confirms that MK-1084 achieves target engagement and in vivo efficacy at doses that are consistent with its favorable PK profile. Additional data from patient-derived xenograft models (LU2512 and LU2529) also showed excellent efficacy with 30 mg/kg QD dosing .

Xenograft model Tumor growth inhibition In vivo efficacy KRAS G12C Preclinical oncology

High-Impact Research Applications of (S)-1-Cyclobutyl-2,2,2-trifluoroethanamine (MK-1084) Based on Validated Quantitative Differentiation


Investigating KRAS G12C-Driven Signaling and Resistance Mechanisms in NSCLC and CRC Models

Researchers studying KRAS G12C-dependent oncogenic signaling in non-small cell lung cancer (NSCLC) and colorectal cancer (CRC) can use MK-1084 as a highly potent tool compound. Its cellular IC50 of 9 nM in the H358 NSCLC line makes it suitable for detailed pharmacodynamic studies of the MAPK pathway (e.g., ERK1/2 phosphorylation) and for probing mechanisms of acquired resistance to KRAS G12C inhibition. The favorable oral bioavailability (61%) also supports its use in long-term in vivo studies, such as patient-derived xenograft (PDX) models, to evaluate tumor growth kinetics and the emergence of resistant clones.

Evaluating Combination Therapy Strategies with Immunotherapy or Other Targeted Agents

Given the favorable preclinical and early clinical safety profile of MK-1084, including a 0% DLT rate in Phase I monotherapy [1], it is an ideal candidate for combination studies. Researchers can combine MK-1084 with PD-1 inhibitors (e.g., pembrolizumab) or EGFR inhibitors in relevant in vivo models to assess synergistic anti-tumor activity without the confounding factor of overlapping toxicities. This application is directly supported by the ongoing Phase I trial evaluating MK-1084 plus pembrolizumab in first-line metastatic NSCLC [1].

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling and Low-Dose Formulation Development

The established preclinical PK parameters of MK-1084—including plasma clearance (22 mL/min/kg), mean residence time (1.1 h), and oral bioavailability (61%) —make it a valuable reference compound for PK/PD modeling studies. Academic and industrial research groups focused on developing improved oral oncology agents can use MK-1084 as a benchmark for correlating in vitro potency, in vivo exposure, and target engagement, and for developing novel low-dose formulations that maximize patient convenience and compliance.

Quote Request

Request a Quote for (S)-1-Cyclobutyl-2,2,2-trifluoroethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.